![molecular formula C20H18N2O2 B2712093 1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1992932-68-9](/img/structure/B2712093.png)

1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

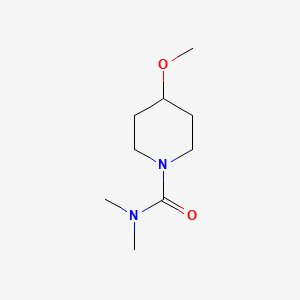

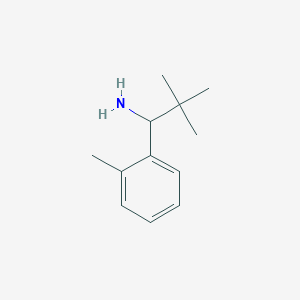

The compound “1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile” is a complex organic molecule that contains an indole ring, a carbonyl group, a butoxyphenyl group, and a carbonitrile group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of an indole derivative with a suitable carbonyl compound. The carbonyl compound could potentially be a derivative of 3-butoxyphenyl . The carbonitrile group might be introduced through a nitrile addition reaction .Molecular Structure Analysis

The indole ring in the molecule is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom. The butoxyphenyl group consists of a phenyl ring with a butoxy (four-carbon alkoxy) group attached. The carbonitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl, indole, and carbonitrile groups. The carbonyl group is known to undergo a variety of reactions, including nucleophilic addition and reduction . The indole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution . The carbonitrile group can participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Electropolymerization and Material Science Applications

Electropolymerization of Polythiophenes : Polythiophenes, a class of conductive polymers, undergo potentiodynamically overoxidized processes, potentially relevant for creating modified conductive materials. Overoxidation leads to the formation of sulphone groups and further oxidative processes leading to carbonyls. This research could guide the modification of similar compounds for enhanced electronic conductivity or specific material properties (Barsch & Beck, 1996).

Naphthobipyrrole and Electropolymerization : A study on the synthesis of polycyclic pyrrole derivatives, which serve as monomers for electropolymerization, highlights potential applications in developing electrochromic materials. The specific synthesis route and electropolymerization at low potentials indicate a strategy for creating materials with adjustable electrochromic properties (Roznyatovskiy et al., 2010).

Organic Synthesis and Catalysis

Palladium-Catalyzed Reductive Cyclizations : A palladium-catalyzed process for synthesizing biindoles via double reductive cyclization demonstrates the compound's utility in complex organic synthesis. This method could be relevant for creating compounds with similar core structures for various scientific applications (Ansari et al., 2016).

DBU-Catalyzed Alkyne-Imidate Cyclization : The DBU-catalyzed reaction of propargyl indol-2-carbonitriles with alcohols to afford alkoxypyrazino[1,2-a]indoles underlines a method for constructing complex heterocyclic structures. Such reactions are valuable in the synthesis of pharmaceuticals and agrochemicals, highlighting the versatility of indole derivatives in synthetic chemistry (Festa et al., 2018).

Mécanisme D'action

Target of Action

The compound “1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile” contains an indole group, which is a common structure in many biologically active molecules . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Indole derivatives are known to possess various biological activities, which suggests they may affect multiple pathways .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, indole derivatives are known to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for detailed information. Generally, compounds with a carbonitrile group can be hazardous, as they can release toxic hydrogen cyanide gas when heated .

Propriétés

IUPAC Name |

1-(3-butoxybenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-3-11-24-17-8-6-7-15(12-17)20(23)22-14-16(13-21)18-9-4-5-10-19(18)22/h4-10,12,14H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEKYBITAYRSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)

![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)

![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)

![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)